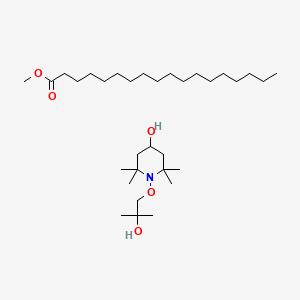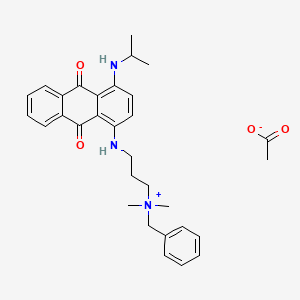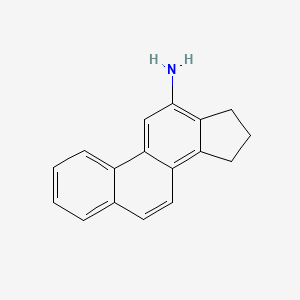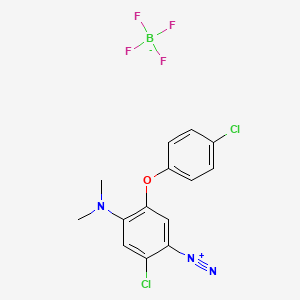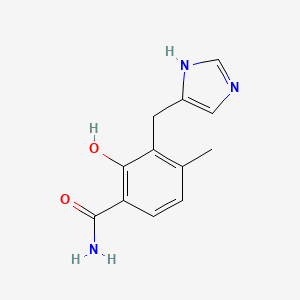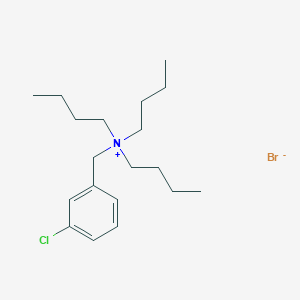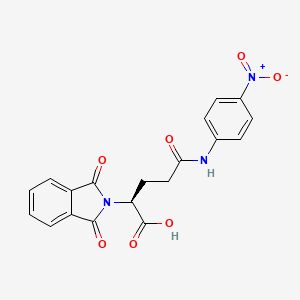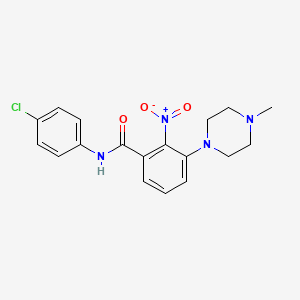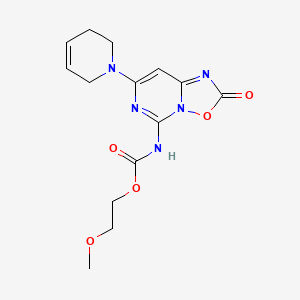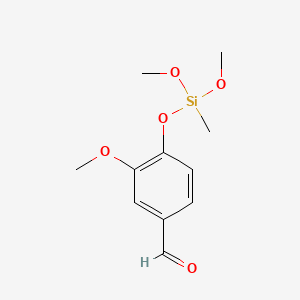
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethoxymethylsilyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The silyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic environments, while the aldehyde and methoxy groups can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-((Trimethylsilyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
4-((Dimethoxymethylsilyl)oxy)-2-methoxybenzaldehyde: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
4-((Dimethoxymethylsilyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of both a dimethoxymethylsilyl group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83817-63-4 |
|---|---|
Molecular Formula |
C11H16O5Si |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
4-[dimethoxy(methyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H16O5Si/c1-13-11-7-9(8-12)5-6-10(11)16-17(4,14-2)15-3/h5-8H,1-4H3 |
InChI Key |
OMWMVXLMZPYUHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


